Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)-
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Overview
Description
Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)- is a synthetic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl and methylphenyl groups in its structure suggests potential unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)- typically involves the condensation of appropriate aldehydes and ketones with oxazole derivatives. Common reagents used in these reactions include:
- Aldehydes: 4-trifluoromethylbenzaldehyde
- Ketones: 2-methylphenyl ketone
- Catalysts: Acid or base catalysts such as p-toluenesulfonic acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Oxazol-5(4H)-one derivatives with different substituents.
- Benzylidene derivatives with varying functional groups.
- Trifluoromethyl-substituted aromatic compounds.
Uniqueness
The unique combination of trifluoromethyl, benzylidene, and oxazole moieties in Oxazol-5(4H)-one, 4-(4-trifluoromethylbenzylidene)-2-(2-methylphenyl)- imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H12F3NO2 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
(4E)-2-(2-methylphenyl)-4-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H12F3NO2/c1-11-4-2-3-5-14(11)16-22-15(17(23)24-16)10-12-6-8-13(9-7-12)18(19,20)21/h2-10H,1H3/b15-10+ |
InChI Key |
DUBOBXZVOSUROP-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C/C3=CC=C(C=C3)C(F)(F)F)/C(=O)O2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)C(F)(F)F)C(=O)O2 |
Origin of Product |
United States |
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